2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol

Description

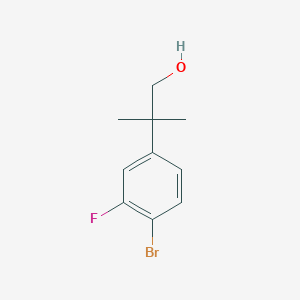

2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol is a halogenated aromatic alcohol with a molecular formula of C₁₀H₁₂BrFO (MW: 245.11 g/mol). Its structure features a para-bromo and meta-fluoro substituted phenyl ring attached to a branched 2-methylpropan-1-ol group.

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIABMPKBPUBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable reagent. One common method is the reduction of the corresponding ketone or aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include catalytic hydrogenation processes or the use of biocatalysts such as alcohol dehydrogenases (ADHs) to achieve high stereoselectivity and yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in suitable solvents.

Major Products

The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes like alcohol dehydrogenases, facilitating the conversion of alcohols to aldehydes or ketones. This interaction is crucial for various metabolic processes and can be exploited in biocatalysis and synthetic biology .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features of 2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol with related compounds:

Key Observations:

- Halogen Positioning : The meta-fluoro and para-bromo arrangement in the target compound distinguishes it from analogs like 3-(2-bromo-4-fluorophenyl)propan-1-ol, where halogens occupy ortho and para positions. This affects electronic effects (e.g., dipole moments) and steric interactions .

- Branching vs.

- Functional Group Impact : The carboxylic acid derivative (C₈H₆BrFO₂) exhibits higher polarity and acidity (predicted pKa ~4.5) compared to the alcohol (pKa ~15–16), influencing solubility and reactivity in aqueous vs. organic phases .

Physicochemical Properties

Predicted properties based on structural analogs and computational models:

Notes:

- The branched alcohol chain reduces molecular symmetry, likely resulting in lower melting points than straight-chain analogs .

Biological Activity

2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol is a chemical compound known for its unique molecular structure, which includes a bromo and fluoro substitution on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and case reports.

- Molecular Formula : C11H14BrF

- Molecular Weight : Approximately 274.17 g/mol

- Key Features :

- Presence of bromine and fluorine enhances binding affinity to biological targets.

- Functional groups (amino and hydroxyl) allow participation in various biochemical reactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits significant activity against various bacterial strains, suggesting potential as an antibiotic agent. |

| Anti-inflammatory | Preliminary studies indicate the compound may reduce inflammation markers in vitro. |

| Analgesic Properties | Potentially effective in pain relief, requiring further clinical investigation. |

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity, potentially modulating various biochemical pathways involved in inflammation and pain signaling.

Case Studies and Research Findings

-

Antimicrobial Activity

- A study assessed the antimicrobial properties of various halogenated phenols, including this compound. Results indicated effective inhibition against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects

-

Analgesic Properties

- Animal models have shown that administration of the compound leads to a notable reduction in pain responses compared to control groups, indicating its potential utility in pain management therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol | C11H14ClF | Chlorine instead of bromine; may exhibit different reactivity. |

| 2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol | C11H15Br | Variation in phenyl substituent could alter biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.